Cas no 82995-06-0 (6-Bromo-8-fluoronaphthalen-2-ol)

6-Bromo-8-fluoronaphthalen-2-ol structure
82995-06-0 structure
상품 이름:6-Bromo-8-fluoronaphthalen-2-ol
CAS 번호:82995-06-0
MF:C10H6BrFO
메가와트:241.056445598602
MDL:MFCD09037977
CID:830040
PubChem ID:11241939

6-Bromo-8-fluoronaphthalen-2-ol 화학적 및 물리적 성질

이름 및 식별자

    • 6-Bromo-8-fluoronaphthalen-2-ol
    • 6-BROMO-8-FLUORO-2 -NAPHTHOL
    • 2-Naphthalenol,6-bromo-8-fluoro
    • 3-bromo-1-fluoro-7-hydroxynaphthalene
    • 82995-06-0
    • SCHEMBL5980541
    • J-518415
    • DTXSID00459857
    • MFCD09037977
    • CS-0199475
    • NDCOKFWKXFDSKD-UHFFFAOYSA-N
    • 6-bromo-8-fluoro-2-naphthol
    • 6-bromo-8-fluoro-naphthalen-2-ol
    • AKOS015994830
    • BS-48605
    • 6-Bromo-8-fluoro-2-naphthalenol (ACI)
    • SY279565
    • MDL: MFCD09037977
    • 인치: 1S/C10H6BrFO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h1-5,13H
    • InChIKey: NDCOKFWKXFDSKD-UHFFFAOYSA-N
    • 미소: FC1C2C(=CC=C(C=2)O)C=C(Br)C=1

계산된 속성

  • 정밀분자량: 239.95900
  • 동위원소 질량: 239.95861g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 188
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 20.2Ų
  • 소수점 매개변수 계산 참조값(XlogP): 3.6

실험적 성질

  • PSA: 20.23000
  • LogP: 3.44700

6-Bromo-8-fluoronaphthalen-2-ol 보안 정보

6-Bromo-8-fluoronaphthalen-2-ol 세관 데이터

  • 세관 번호:2908199090
  • 세관 데이터:

    ?? ?? ??:

    2908199090

    개요:

    HS: 2908199090 할로겐 대체기만을 포함하는 기타 페놀류 및 페놀류 알코올의 파생물 및 염류 부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS:2908199090。할로겐 대체기인 폴리페놀이나 페놀알코올만 함유된 파생물과 소금.부가가치세: 17.0%. 환급률: 9.0%. 규제조건: 없음.??? ??:5.5%. ????:30.0%

6-Bromo-8-fluoronaphthalen-2-ol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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82995-06-0 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Chemenu
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Aaron
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1PlusChem
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A2B Chem LLC
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBBF217-250mg
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1PlusChem
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1PlusChem
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$182.00 2024-04-21

6-Bromo-8-fluoronaphthalen-2-ol 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate ;  neutralized, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C
3.2 Reagents: Sodium nitrite ;  10 min, 0 °C; 30 min, 0 °C
3.3 Reagents: Tetrafluoroboric acid
4.1 Solvents: Xylene ;  1 h, reflux
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
6.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 100 °C
7.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
참조
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

합성 방법 2

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C
1.2 Reagents: Sodium nitrite ;  10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Tetrafluoroboric acid
2.1 Solvents: Xylene ;  1 h, reflux
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
4.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 100 °C
5.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
참조
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

합성 방법 3

반응 조건
1.1 Solvents: Methanol ;  90 min, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, rt → reflux
3.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, rt → reflux; reflux → rt
3.2 Reagents: Sodium bicarbonate ;  neutralized, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C
4.2 Reagents: Sodium nitrite ;  10 min, 0 °C; 30 min, 0 °C
4.3 Reagents: Tetrafluoroboric acid
5.1 Solvents: Xylene ;  1 h, reflux
6.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
7.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 100 °C
8.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
참조
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

합성 방법 4

반응 조건
1.1 Reagents: Hydrogen bromide
2.1 Reagents: Stannous chloride
참조
Synthesis of 5-fluoro-7,12-dimethylbenz[a]anthracene-3,4-dione: nucleophilic displacement of fluorine in polyaromatic hydrocarbons
Sheikh, Younus M.; et al, Journal of Organic Chemistry, 1982, 47(22), 4341-4

합성 방법 5

반응 조건
1.1 Reagents: Stannous chloride
참조
Synthesis of 5-fluoro-7,12-dimethylbenz[a]anthracene-3,4-dione: nucleophilic displacement of fluorine in polyaromatic hydrocarbons
Sheikh, Younus M.; et al, Journal of Organic Chemistry, 1982, 47(22), 4341-4

합성 방법 6

반응 조건
1.1 Solvents: Xylene ;  1 h, reflux
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
3.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 100 °C
4.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
참조
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

합성 방법 7

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate ;  neutralized, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C
2.2 Reagents: Sodium nitrite ;  10 min, 0 °C; 30 min, 0 °C
2.3 Reagents: Tetrafluoroboric acid
3.1 Solvents: Xylene ;  1 h, reflux
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
5.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 100 °C
6.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
참조
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

합성 방법 8

반응 조건
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
참조
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

합성 방법 9

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 1 h, 100 °C
2.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ,  Water ;  1 h, rt → 100 °C
참조
ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity
Mewshaw, Richard E.; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3953-3979

6-Bromo-8-fluoronaphthalen-2-ol Raw materials

6-Bromo-8-fluoronaphthalen-2-ol Preparation Products

6-Bromo-8-fluoronaphthalen-2-ol 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:82995-06-0)6-Bromo-8-fluoronaphthalen-2-ol
A1053929
순결:99%/99%
재다:1g/5g
가격 ($):204.0/864.0